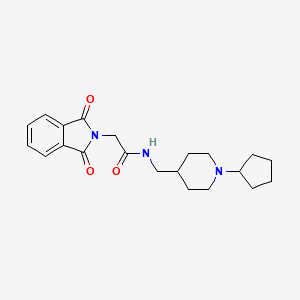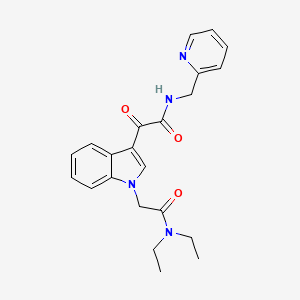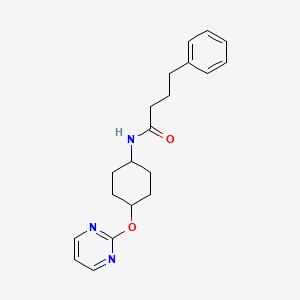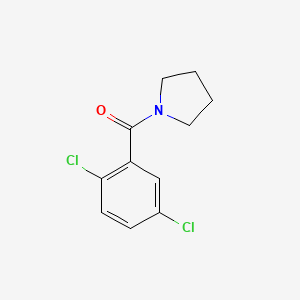
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promise as a potential therapeutic agent for these and other diseases.
作用機序
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The downregulation of target genes by N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can have various biochemical and physiological effects, depending on the specific genes involved. In cancer cells, for example, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory diseases, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is its specificity for the BET family of proteins, which allows researchers to investigate the role of these proteins in various diseases. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the investigation of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in diseases beyond cancer and inflammation, such as cardiovascular disease or neurological disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in humans.
合成法
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with cyclopentanone to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-(1,3-dioxoisoindolin-2-yl)acetic acid to form the final product, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.
科学的研究の応用
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. These studies have included in vitro and in vivo experiments, as well as clinical trials in humans.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19(14-24-20(26)17-7-3-4-8-18(17)21(24)27)22-13-15-9-11-23(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXTODXSFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)

![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)


![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)